2-Cyclopropylcyclohexane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylcyclohexane-1-sulfonyl chloride: is an organic compound that belongs to the class of sulfonyl chlorides These compounds are characterized by the presence of a sulfonyl functional group attached to a chlorine atom The structure of this compound includes a cyclohexane ring substituted with a cyclopropyl group and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylcyclohexane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the oxidation of thiol derivatives to the corresponding sulfonyl chlorides using reagents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) . Another method includes the use of N-chlorosuccinimide (NCS) in the presence of hydrochloric acid (HCl) to oxidize thiols to sulfonyl chlorides .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves large-scale oxidation processes. For example, the combination of hydrogen peroxide and zirconium tetrachloride (ZrCl₄) can be used to efficiently convert thiols and disulfides into sulfonyl chlorides . These methods are favored due to their high yields, short reaction times, and mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation: The compound can be further oxidized to form sulfonic acids and other oxidized products.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonyl hydrides or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and phenols, which react with the sulfonyl chloride group under mild conditions.
Oxidation: Reagents such as hydrogen peroxide and thionyl chloride are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols and phenols.
Sulfonic Acids: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylcyclohexane-1-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyclopropylcyclohexane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, such as sulfonamides and sulfonates, through nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1-sulfonyl chloride: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive.
Cyclopropylmethanesulfonyl chloride: Contains a methylene bridge between the cyclopropyl group and the sulfonyl chloride group, altering its reactivity and steric properties.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A widely used sulfonyl chloride with a toluene group, known for its use in organic synthesis.
Uniqueness
2-Cyclopropylcyclohexane-1-sulfonyl chloride is unique due to the presence of both a cyclopropyl group and a cyclohexane ring.
Eigenschaften
Molekularformel |
C9H15ClO2S |
---|---|
Molekulargewicht |
222.73 g/mol |
IUPAC-Name |
2-cyclopropylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)9-4-2-1-3-8(9)7-5-6-7/h7-9H,1-6H2 |
InChI-Schlüssel |
NMKDUWWPHLZSFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C2CC2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.